![molecular formula C52H84O22 B1652861 [3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 160955-43-1](/img/structure/B1652861.png)
[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Pithecellobium dulce with data available.
Wissenschaftliche Forschungsanwendungen
Computational Study on Blood Glucose Regulation
A computational study explored the role of a compound structurally related to the one you mentioned in regulating blood glucose levels. Isolated from the fruits of Syzygium densiflorum, traditionally used in treating diabetes, the compound showed potential interaction with several proteins relevant to diabetes management, such as dipeptidyl peptidase-IV and protein-tyrosine phosphatase 1B. Molecular docking predicted the compound's binding poses, and molecular dynamics simulations observed the stability of protein–ligand complexes, providing insights into its therapeutic potential (Muthusamy & Krishnasamy, 2016).
Solubility and Chemical Behavior in Mixtures
Research on the solubility of various saccharides in ethanol-water solutions, including molecules with structural similarities to the compound , provides valuable data for understanding their chemical behavior in different solvents. These studies offer insights into the solubilities and possible applications of similar complex sugar-derived compounds in various conditions and mixtures (Gong et al., 2012).
Organic Framework and Molecular Modeling
An organic framework study involving a compound with some structural resemblance to the chemical discussed the synthesis, molecular modeling, and spectroscopic analysis. This research provides insights into the binding abilities and conformational changes of such complex molecules, contributing to the understanding of their potential applications in various fields (Kumar & Mishra, 2007).
Anti-inflammatory Activities of Related Compounds
The identification of novel compounds with anti-inflammatory properties from natural sources, like the ones structurally related to the compound you mentioned, underscores the potential therapeutic uses of these complex molecules. These studies highlight the significance of natural compounds in medicinal chemistry and their potential applications in treating inflammatory conditions (Lan et al., 2021).
Eigenschaften
CAS-Nummer |
160955-43-1 |
|---|---|
Molekularformel |
C52H84O22 |
Molekulargewicht |
1061.2 |
IUPAC-Name |
[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H84O22/c1-47(2)14-15-52(46(66)74-44-40(65)37(62)35(60)27(71-44)21-69-42-38(63)32(57)24(54)19-67-42)23(16-47)22-8-9-29-49(5)12-11-31(48(3,4)28(49)10-13-50(29,6)51(22,7)17-30(52)56)72-45-41(33(58)25(55)20-68-45)73-43-39(64)36(61)34(59)26(18-53)70-43/h8,23-45,53-65H,9-21H2,1-7H3 |
InChI-Schlüssel |
NWNUTSZTAUGIGA-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |
Kanonische SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |
melting_point |
260°C |
| 160955-43-1 | |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrobromide](/img/structure/B1652782.png)


![{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride](/img/structure/B1652785.png)
amine hydrobromide](/img/structure/B1652786.png)
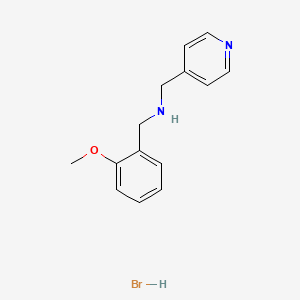
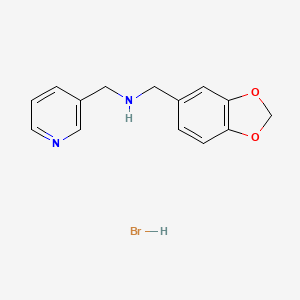
amine hydrobromide](/img/structure/B1652791.png)
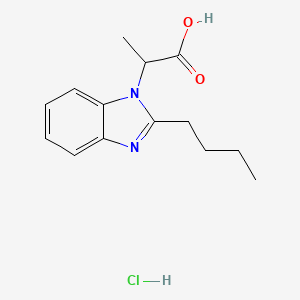
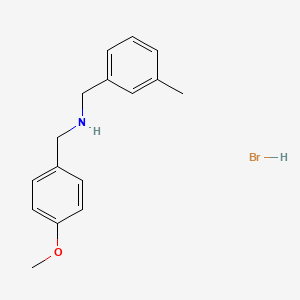
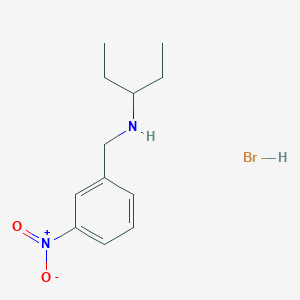


amine hydrobromide](/img/structure/B1652801.png)
